[(2-Methylbenzyl)thio]acetic acid
Overview
Description
[(2-Methylbenzyl)thio]acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties one might expect from [(2-Methylbenzyl)thio]acetic acid. For instance, the synthesis of related compounds involves the use of acetoxy groups and thioesters, which are relevant to the structure of [(2-Methylbenzyl)thio]acetic acid .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the formation of azlactones, thiazolidines, and thioesters. For example, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone involves the use of acetoxy groups and yields phenylpropenoic acid derivatives upon hydrolysis . Similarly, the formation of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid is achieved through a Thia-Michael addition reaction . These methods could potentially be adapted for the synthesis of [(2-Methylbenzyl)thio]acetic acid by considering the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to [(2-Methylbenzyl)thio]acetic acid is determined using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For instance, the structure of the azlactone and its derivatives was confirmed by NMR spectroscopy and X-ray crystallography . The thiazolidine derivative's structure was elucidated using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques are crucial for confirming the molecular structure and understanding the stereochemistry of the compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of acetoxy groups and thioesters. For example, the basic hydrolysis of an azlactone derivative leads to the formation of phenylpropenoic acid derivatives . The thermolysis of an oxadiazoline derivative results in 1,2-acyl migration and the formation of S-methyl thiopyruvate, along with other products derived from carbene reactions . These reactions highlight the potential reactivity of [(2-Methylbenzyl)thio]acetic acid under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of [(2-Methylbenzyl)thio]acetic acid are not directly reported, the properties of related compounds can provide some insights. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs. For example, the stability of the azlactone derivative during synthesis suggests that [(2-Methylbenzyl)thio]acetic acid may also exhibit stability under certain conditions . The reactivity of the thioester group in the thermolysis reaction indicates that [(2-Methylbenzyl)thio]acetic acid may undergo similar rearrangements or participate in addition reactions .
Scientific Research Applications
Synthesis and Physical-Chemical Properties
[(2-Methylbenzyl)thio]acetic acid and its derivatives have been investigated for their synthesis and physical-chemical properties. Salionov (2015) focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are similar in structure to [(2-Methylbenzyl)thio]acetic acid. These compounds showed various biological activities and were also intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures. Their physical-chemical properties and acute toxicity were explored in detail (Salionov, 2015).
Application in Medicinal Chemistry
A range of compounds structurally related to [(2-Methylbenzyl)thio]acetic acid have been synthesized and assessed for their medicinal properties. For instance, compounds with similar benzyl and acetic acid components have been evaluated for their potential as monoamine reuptake inhibitors, which are relevant in treating pain and other central nervous system disorders (Malmgren et al., 2011).
Fragrance Material Review
Compounds in the same family as [(2-Methylbenzyl)thio]acetic acid, specifically 4-methylbenzyl acetate, have undergone toxicologic and dermatologic reviews when used as fragrance ingredients. These reviews provide insights into their safety and potential applications in fragrances (Mcginty et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVEGRAZXURHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359322 | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylbenzyl)thio]acetic acid | |
CAS RN |
18926-49-3 | |
Record name | 2-[[(2-Methylphenyl)methyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18926-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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